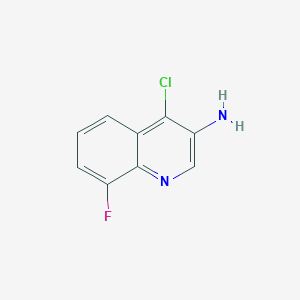

4-Chloro-8-fluoroquinolin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-8-fluoroquinolin-3-amine is a chemical compound with the molecular formula C9H6ClFN2 . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Chloro-8-fluoroquinolin-3-amine involves various methods. For instance, one method can be improved by using the dimethylamino analogue of an intermediate, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .Molecular Structure Analysis

The molecular structure of 4-Chloro-8-fluoroquinolin-3-amine is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The presence of chlorine and fluorine atoms at specific positions on the quinoline core is a key feature of this compound .Scientific Research Applications

Antibacterial Applications

Fluoroquinolones, a family of compounds that includes 4-Chloro-8-fluoroquinolin-3-amine, are known for their broad spectrum of antibacterial activity . They inhibit bacterial DNA-gyrase, which affects bacteria reproduction, resulting in high antibacterial activity .

Antineoplastic Activity

Some fluoroquinolines have shown potential in cancer treatment. For example, derivatives containing the cyclohexyl group in position 2 are effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .

Enzyme Inhibition

Many synthetic quinolines, including fluorinated ones, have been found to inhibit various enzymes. This property allows them to exhibit antibacterial, antineoplastic, and antiviral activities .

Treatment of Infectious Diseases

Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials, which allows them to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .

Use in Agriculture

A number of fluorinated quinolines have found application in agriculture . However, the specific use of 4-Chloro-8-fluoroquinolin-3-amine in this field is not mentioned.

Components for Liquid Crystals

Fluorinated quinolines, including 4-Chloro-8-fluoroquinolin-3-amine, could potentially be used as components for liquid crystals .

Future Directions

The future directions for research on 4-Chloro-8-fluoroquinolin-3-amine and similar compounds could involve the development of new synthetic methods, the exploration of their biological activities, and the investigation of their potential applications in various fields . Further studies could also focus on improving the understanding of their mechanisms of action and optimizing their physical and chemical properties for specific applications .

Mechanism of Action

Target of Action

Quinoline compounds, which this molecule is a derivative of, are known to have a wide range of biological targets

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or interacting with dna . The specific interactions of 4-Chloro-8-fluoroquinolin-3-amine with its targets would need to be determined through further study.

Biochemical Pathways

Quinoline compounds are known to affect a variety of biochemical pathways, depending on their specific targets

Result of Action

Quinoline compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of chemical compounds

properties

IUPAC Name |

4-chloro-8-fluoroquinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRXLZLSKJPGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-fluoroquinolin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2988396.png)

![ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988397.png)

![1,4-Dioxane;(2Z)-8-(furan-2-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2988401.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,4-dimethylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2988403.png)

![1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine](/img/structure/B2988407.png)

![1-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2988409.png)

![6-(4-Methoxyphenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2988413.png)